1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzyl Chloride Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, can be synthesized by chlorination of 2-chloro-6-fluorotoluene.
Nucleophilic Substitution: The benzyl chloride intermediate reacts with piperazine to form 1-(2-chloro-6-fluorobenzyl)piperazine.
Sulfonylation: The final step involves the reaction of 1-(2-chloro-6-fluorobenzyl)piperazine with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Piperazines: Nucleophilic substitution can lead to various substituted piperazines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- 1-(2-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- 1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Uniqueness
1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its chemical reactivity and biological activity. The nitrophenylsulfonyl group also adds to its distinct properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O4S/c18-16-2-1-3-17(19)15(16)12-20-8-10-21(11-9-20)27(25,26)14-6-4-13(5-7-14)22(23)24/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQMJBSHWGYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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